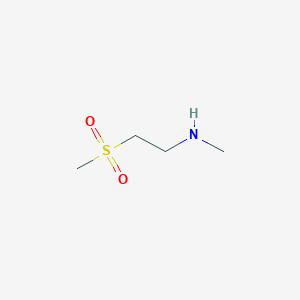
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
“Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound . It is used in various applications and is available from several suppliers.
Chemical Reactions Analysis
The specific chemical reactions involving “Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate” are not detailed in the search results. More research may be needed to fully understand its reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis of Pyridine Derivatives : Patel, Agravat, and Shaikh (2011) investigated the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives. These compounds demonstrated variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential of similar piperidine derivatives in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Pharmacological Properties
- σ Ligands with Piperidine Derivatives : A study by Tacke et al. (2003) explored the synthesis of sila-analogues of σ ligands, which included piperidine derivatives. These compounds were evaluated for their affinity towards central nervous system receptors, demonstrating the significance of piperidine structures in pharmacological studies (Tacke et al., 2003).
Antagonistic Properties
- Human Histamine H3 Receptor Antagonists : Research by Apodaca et al. (2003) on 4-(aminoalkoxy)benzylamines, which are related to piperidine structures, identified several compounds as antagonists in a model of human histamine H3 receptor activation. This indicates the relevance of piperidine derivatives in the development of receptor-specific antagonists (Apodaca et al., 2003).
Chemical Synthesis and Characterization
- Synthesis of Piperidine Derivatives : Okitsu, Suzuki, and Kobayashi (2001) developed new methods for preparing piperidine derivatives, emphasizing the versatility of these compounds in chemical synthesis and their potential applications in various fields (Okitsu, Suzuki, & Kobayashi, 2001).
Chemical Reactions and Transformations
- Hydrofunctionalization of Allenes : Zhang et al. (2006) demonstrated the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates for the formation of piperidine derivatives. This study sheds light on the chemical transformations involving piperidine structures (Zhang et al., 2006).
Stereospecific Microbial Reduction
- Microbial Reduction of Piperidine Carboxylate : Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, achieving high diastereo- and enantioselectivities. This research demonstrates the biological applications of piperidine derivatives in stereochemical studies (Guo et al., 2006).
Antibacterial Applications
- Selective Killing of Bacterial Persisters : Kim et al. (2011) discovered a chemical compound, closely related to piperidine structures, that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This study highlights the potential of piperidine derivatives in antibacterial research (Kim et al., 2011).
Eigenschaften
IUPAC Name |
benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEBBOFZASZVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399157 | |
| Record name | Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
CAS RN |
86827-08-9 | |
| Record name | Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)









